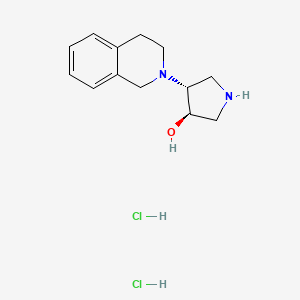

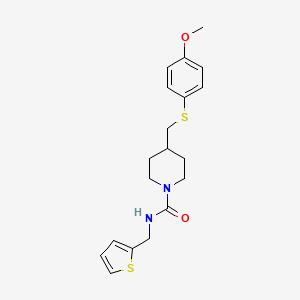

![molecular formula C22H23N5O2 B2538858 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 727391-40-4](/img/structure/B2538858.png)

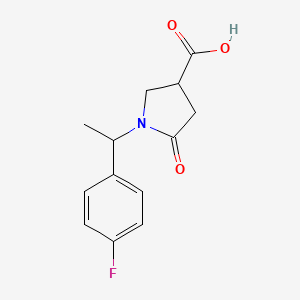

7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a range of triazolopyrimidine derivatives, exploring their chemical properties and potential as biological agents. For example, the synthesis of triazolopyrimidines through Biginelli-like reactions highlights the versatility of these compounds in generating a wide array of derivatives with varying substituents and functional groups, which can significantly impact their biological activity and potential applications in medicinal chemistry (Kolosov et al., 2019).

Biological Activity and Potential Therapeutic Applications

The biological activities of triazolopyrimidine derivatives have been extensively investigated, with studies revealing their potential in antimicrobial, antifungal, and antituberculous therapies. For instance, some derivatives have been evaluated for their tuberculostatic activity, showing promise as antituberculous agents due to their ability to inhibit the growth of tuberculosis-causing bacteria (Titova et al., 2019). Additionally, the antimicrobial and antifungal activities of these compounds suggest their potential as broad-spectrum antibiotics, capable of combating a variety of bacterial and fungal pathogens (Chauhan & Ram, 2019).

Antioxidant Properties

The antioxidant activity of triazolopyrimidines has also been explored, with studies indicating that these compounds can exhibit significant antioxidant effects. This property is particularly relevant in the context of reducing oxidative stress, which is implicated in various diseases and aging processes. The ability of these compounds to scavenge free radicals and protect against oxidative damage opens up further research avenues into their potential use in preventing or treating diseases associated with oxidative stress (Gilava et al., 2020).

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play significant roles in various biological processes, including immune response regulation (RORγt), oxygen sensing in cells (PHD-1), and signal transduction in immune cells (JAK1 and JAK2) .

Mode of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit enzymes like camp phosphodiesterase (pde) in the cardiovascular system . Inhibition of these enzymes can lead to increased levels of cAMP, which can have various downstream effects, such as vasodilation .

Biochemical Pathways

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The search results suggest that uptake, translocation, and metabolism play key roles in modulating the activity of similar [1,2,4]triazolo[1,5-a]pyrimidines . These factors can significantly impact the bioavailability of the compound.

Result of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidines have shown significant anti-seizure effects , suggesting that this compound may also have potential neurological applications.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

properties

IUPAC Name |

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-4-29-17-11-9-16(10-12-17)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-8-6-5-7-14(18)2/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJMUOJJCABGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

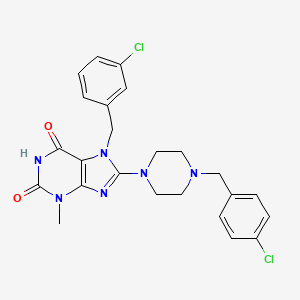

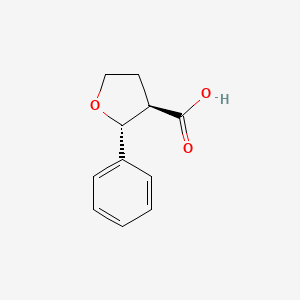

![N-(2,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2538787.png)

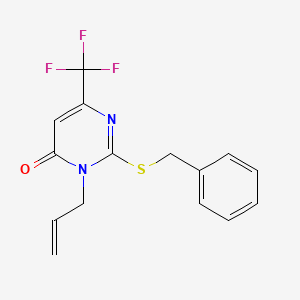

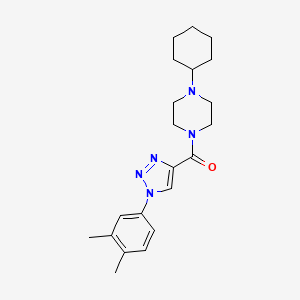

![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2538792.png)

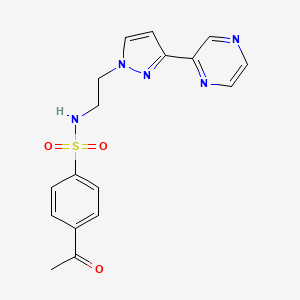

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)

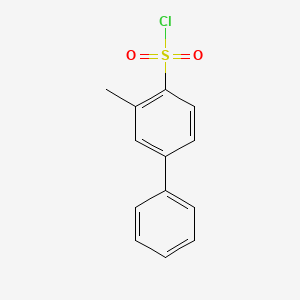

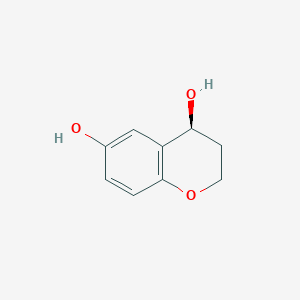

![10-Chlorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B2538798.png)